3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone
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Overview
Description
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety linked to an isobenzofuranone core via an ethylamino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with an appropriate isobenzofuranone derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The benzodioxole and isobenzofuranone moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-1(3H)-isobenzofuranone
- 3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-benzofuranone
- 3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzothiophenone
Uniqueness
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone stands out due to its unique combination of the benzodioxole and isobenzofuranone moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
64179-29-9 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
3-[1,3-benzodioxol-5-yl(ethyl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H15NO4/c1-2-18(11-7-8-14-15(9-11)21-10-20-14)16-12-5-3-4-6-13(12)17(19)22-16/h3-9,16H,2,10H2,1H3 |
InChI Key |
GLJDMQLROSALRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1C2=CC=CC=C2C(=O)O1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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